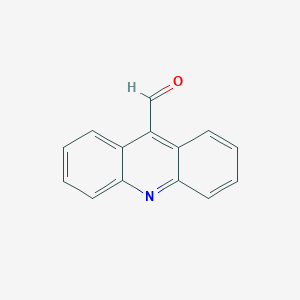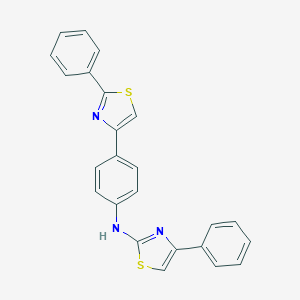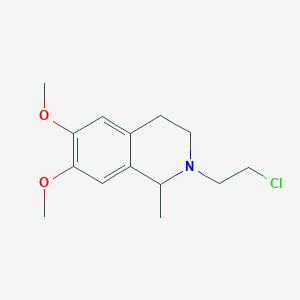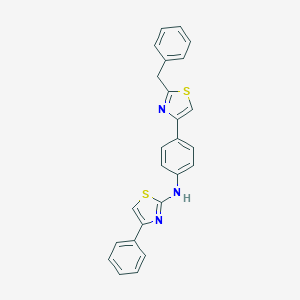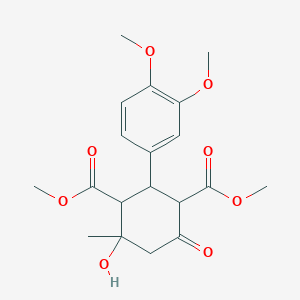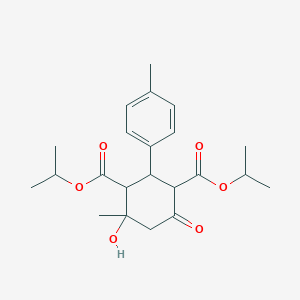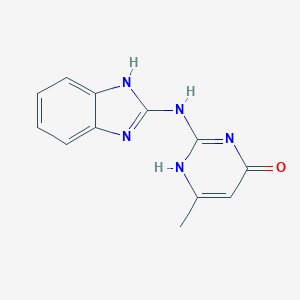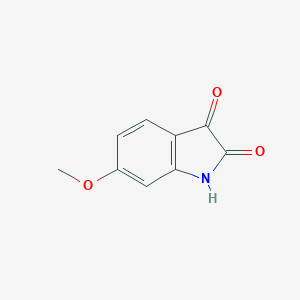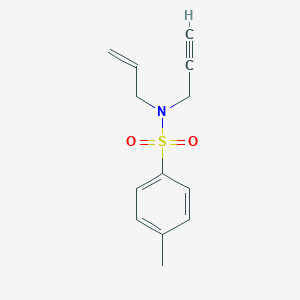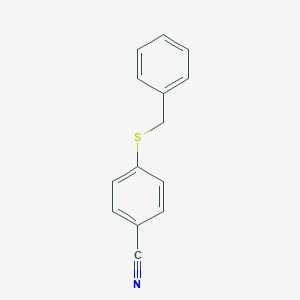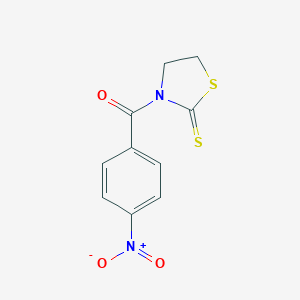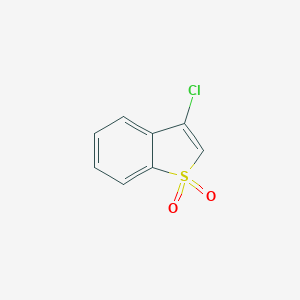
3-Chloro-1-benzothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-benzothiophene 1,1-dioxide, also known as CBDO, is a chemical compound that has gained significant attention in the scientific research community due to its unique chemical properties and potential applications. CBDO is a heterocyclic organic compound that contains a sulfur atom and a chlorine atom attached to a benzene ring. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-benzothiophene 1,1-dioxide is not fully understood, but it has been suggested that it may act as a partial agonist of the PPARγ receptor. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. 3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit anti-inflammatory and anti-diabetic properties, which may be attributed to its interaction with the PPARγ receptor.
Biochemische Und Physiologische Effekte
3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit interesting biochemical and physiological effects. Studies have shown that 3-Chloro-1-benzothiophene 1,1-dioxide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Chloro-1-benzothiophene 1,1-dioxide has also been found to exhibit anti-diabetic properties and can improve glucose tolerance in animal models. Additionally, 3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-1-benzothiophene 1,1-dioxide has several advantages for lab experiments, including its high purity, stability, and relatively low cost. However, 3-Chloro-1-benzothiophene 1,1-dioxide has some limitations, including its low solubility in water and limited availability. These limitations may hinder its use in some experiments and may require the use of alternative compounds or methods.
Zukünftige Richtungen
There are several future directions for the study of 3-Chloro-1-benzothiophene 1,1-dioxide. One potential direction is the development of 3-Chloro-1-benzothiophene 1,1-dioxide-based materials for use in organic electronics and optoelectronics. Another potential direction is the study of 3-Chloro-1-benzothiophene 1,1-dioxide's interaction with the PPARγ receptor and its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to fully understand the mechanism of action of 3-Chloro-1-benzothiophene 1,1-dioxide and its potential applications in various fields of research.
Synthesemethoden
3-Chloro-1-benzothiophene 1,1-dioxide can be synthesized using various methods, including oxidation of 3-chlorobenzothiophene and chlorination of 1-benzothiophene 1,1-dioxide. The most common method of synthesis involves the reaction of 3-chlorobenzothiophene with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. This method yields a high purity of 3-Chloro-1-benzothiophene 1,1-dioxide and is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit interesting properties that make it suitable for various scientific research applications. One of the most significant applications of 3-Chloro-1-benzothiophene 1,1-dioxide is in the field of organic electronics. 3-Chloro-1-benzothiophene 1,1-dioxide has been found to be a promising material for the fabrication of organic thin-film transistors due to its high charge carrier mobility and stability. 3-Chloro-1-benzothiophene 1,1-dioxide has also been studied for its potential application as a photosensitizer in dye-sensitized solar cells.
Eigenschaften
CAS-Nummer |
21211-29-0 |
|---|---|
Produktname |
3-Chloro-1-benzothiophene 1,1-dioxide |
Molekularformel |
C8H5ClO2S |
Molekulargewicht |
200.64 g/mol |
IUPAC-Name |
3-chloro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H5ClO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H |
InChI-Schlüssel |
NRISJHCKUBVLHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)Cl |
Andere CAS-Nummern |
21211-29-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



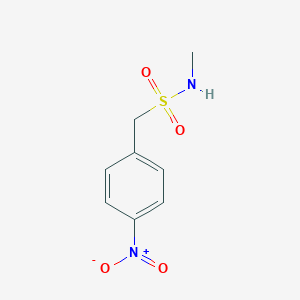
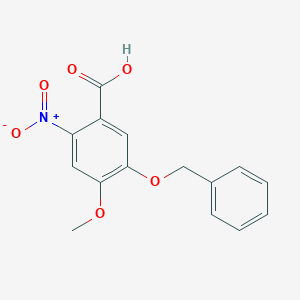
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)
